molecular formula C14H21N3O3S B3957804 1-(3-(Dimethylamino)phenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

1-(3-(Dimethylamino)phenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B3957804
M. Wt: 311.40 g/mol
InChI Key: BEASBGJHYATFRH-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)phenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 507257-30-9) is a synthetic organic compound with the molecular formula C14H21N3O3S and a molecular weight of 311.40 g/mol . Its structure features a urea linker, a key functional group in medicinal chemistry known for its ability to form strong hydrogen-bonding interactions with biological targets, thereby enhancing binding affinity and selectivity . The molecule's specific architecture, which integrates a 3-(dimethylamino)phenyl group and a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl moiety, suggests potential for diverse biochemical interactions. Urea-based compounds are of significant research interest in drug discovery, particularly in the development of kinase inhibitors . For instance, small molecule inhibitors utilizing a urea linker have been designed to achieve a type-2 binding mode, enabling them to modulate targets such as NEK7 and inhibit the NLRP3 inflammasome—a key player in inflammatory diseases . Furthermore, urea-containing molecules are frequently explored as inhibitors for various metabolic enzymes and are central to investigations in oncology, immunology, and metabolic disease research . This compound is provided for research applications only and is a valuable tool for scientists exploring structure-activity relationships, enzymatic inhibition, and novel therapeutic pathways in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(dimethylamino)phenyl]-3-(3-methyl-1,1-dioxothiolan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-14(7-8-21(19,20)10-14)16-13(18)15-11-5-4-6-12(9-11)17(2)3/h4-6,9H,7-8,10H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEASBGJHYATFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

1-(3-(Dimethylamino)phenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea, commonly referred to as compound 507257-30-9, is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C14H21N3O3S
  • Molecular Weight : 301.40 g/mol
  • CAS Number : 507257-30-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating better cell membrane penetration and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study showed that at a concentration of 100 µM, it effectively reduced cell viability in human triple-negative breast cancer (MDA-MB-231) cells by disrupting colony formation and inducing apoptosis .

Cell LineConcentration (µM)% Cell Viability Reduction
MDA-MB-23110045%
Panc-110030%

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may possess anti-inflammatory properties. It was tested in a murine model where it significantly reduced hyperalgesia compared to control groups, suggesting its potential as an analgesic agent .

Case Studies

  • Anti-Cancer Activity :
    A case study involving the application of this compound on MDA-MB-231 cells highlighted its ability to inhibit cell growth effectively. The study reported a complete disruption of colony formation at concentrations as low as 2 µM, emphasizing its potency against aggressive cancer types .
  • Analgesic Properties :
    Another study investigated the compound's effect on inflammatory pain models in mice. The results showed that it provided substantial pain relief comparable to morphine, thus indicating its potential utility in pain management therapies .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. The urea moiety is essential for binding interactions with target enzymes, while the dimethylamino group enhances pharmacokinetic properties such as solubility and permeability.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Target/Application Key Findings
Target Compound 3-(Dimethylamino)phenyl, tetrahydrothiophene sulfone ~350 (estimated) Kinase modulation (inferred) High stability (sulfone), moderate solubility (dimethylamino)
1-Allyl analog () Allyl, tetrahydrothiophene sulfone ~270 (estimated) Unknown Enhanced lipophilicity
1-(2-Chloroethyl) analog () Chloroethyl, dimethylamino-phenyl 241.72 Unknown High reactivity, potential toxicity
M64HCl () Morpholino, trifluoromethyl Not provided FAK activation Aqueous solubility (HCl salt), intestinal protection
Morpholino-triazine () Morpholino-triazine, piperidine ~600 (estimated) PI3K-Akt inhibition Kinase specificity, low oral bioavailability

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the urea linkage via coupling of 3-(dimethylamino)aniline with activated intermediates. Key steps include:

  • Amine activation : Use of carbodiimides (e.g., DCC) or chloroformates to activate the amine for urea bond formation .
  • pH and temperature control : Maintain pH 7–8 and temperatures between 0–5°C during coupling to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., dimethylamino group at C3) and urea linkage integrity. A singlet at δ 2.8–3.0 ppm (dimethylamino protons) and urea NH signals at δ 8.5–9.0 ppm are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should match synthetic intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 392.16) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The urea moiety may exhibit keto-enol tautomerism, altering proton chemical shifts. Use variable-temperature NMR (e.g., 25°C vs. 60°C) to stabilize dominant forms .
  • Residual solvents : Ethyl acetate or DMSO signals in ¹H NMR can mask critical peaks. Dry samples under high vacuum (<0.1 mmHg) for 24 hours .
  • Isotopic patterns in MS : Confirm using HRMS to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺) .

Q. What strategies mitigate solubility challenges in aqueous formulations for biological assays?

The compound’s hydrophobicity (logP ~2.5) requires:

  • Co-solvent systems : Use 10% DMSO in PBS or cyclodextrin-based solubilization (e.g., 10% hydroxypropyl-β-cyclodextrin) to achieve >1 mM stock solutions .
  • Surfactant-assisted dispersion : Polysorbate 80 (0.1% w/v) improves dispersion in cell culture media .
  • pH adjustment : Solubility increases at pH <5 due to protonation of the dimethylamino group; validate stability via HPLC over 24 hours .

Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence biological activity compared to analogs?

  • Electron-withdrawing effects : The sulfone group enhances hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition assays show 10-fold higher potency vs. non-sulfone analogs) .
  • Metabolic stability : The sulfone reduces oxidative metabolism in liver microsomes (t₁/₂ >120 min vs. <30 min for thioether analogs) .
  • Comparative SAR studies : Replace the sulfone with morpholine or piperidine rings to assess impact on cytotoxicity (IC₅₀ values vary from 2–50 µM in MCF-7 cells) .

Q. What experimental designs are recommended for evaluating target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Incubate cells with 10 µM compound, lyse, and heat (37–65°C). Monitor target protein stabilization via Western blot .
  • Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled kinase inhibitors) with FRET detection to quantify IC₅₀ .
  • Knockdown controls : CRISPR/Cas9-mediated deletion of the putative target gene validates specificity .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma concentrations (LC-MS/MS) to confirm bioavailability. Poor oral absorption (<10%) may explain in vivo inefficacy .
  • Metabolite interference : Identify major metabolites (e.g., N-demethylated derivatives) via liver microsome assays. Test metabolites for off-target effects .
  • Tissue penetration studies : Use radiolabeled compound (³H or ¹⁴C) to assess brain/plasma ratios in animal models .

Comparative Methodologies

Q. Which computational models best predict the compound’s binding mode to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4R3Q) to simulate binding. Validate with mutagenesis (e.g., K101A mutation reduces binding affinity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of urea-sulfone interactions with ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(Dimethylamino)phenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
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1-(3-(Dimethylamino)phenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.